Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
“Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate” is a complex organic compound. It is an organic ligand and possesses strong coordination ability due to the presence of N, O coordination atoms .
Molecular Structure Analysis
The molecular structure of similar compounds involves a five-membered thiazole ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate and related compounds involves complex organic reactions that yield innovative structures with potential chemical and biological significance. For instance, a study on the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to quinazoline oxides has led to the development of esters with potential as intermediates in the synthesis of pharmaceuticals and agrochemicals (Stauss, Härter, Neuenschwander, & Schindler, 1972). Similarly, the synthesis of heterocycles incorporating a thiadiazole moiety has been investigated for their insecticidal properties, suggesting applications in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Potential Applications in Drug Discovery
This compound derivatives have shown promise in various areas of drug discovery. For example, compounds synthesized from ethyl 2-cyano-2-(hydroxyimino)acetate have demonstrated superiority in purity and yield for the development of α-ketoamide derivatives, indicating potential applications in medicinal chemistry and drug design (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Molecular Structure and Analysis
The molecular structure and analysis of this compound derivatives are crucial for understanding their chemical behavior and potential applications. Research on the crystal structure of related compounds has provided insights into their stability and reactivity, which are essential for their application in synthesis and material science (He, Hu, Cao, & Peng, 2007).
Future Directions
Thiazole derivatives have been extensively studied for their diverse biological activities, and there is ongoing research to find new compounds related to this scaffold to act as drug molecules with lesser side effects . This suggests that “Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate” and similar compounds may have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known for their strong coordination ability and diverse coordination modes due to the presence of n, o coordination atoms . This allows them to interact with various biological targets, leading to a range of effects.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-2-27-16(25)9-14-11-28-18(21-14)22-15(24)8-13-10-29-19(20-13)23-17(26)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOZJSZJNDAQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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